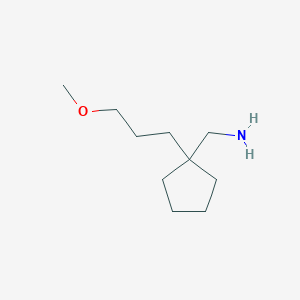![molecular formula C15H19NO3 B13345119 1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound with a unique structure that includes a dioxolo ring fused to an isoquinoline core
Vorbereitungsmethoden
The synthesis of 1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.
Attachment of the Dimethylpropan-1-one Group: This step involves the alkylation of the isoquinoline core with a suitable alkylating agent, such as a halide or tosylate, under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline nitrogen or at the dioxolo ring, depending on the reaction conditions and reagents used.
Common reagents and conditions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted isoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one include:
7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one: This compound shares the dioxolo and isoquinoline structure but lacks the dimethylpropan-1-one group.
10,11-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinoline: This compound has a similar core structure but with different substituents on the isoquinoline ring.
Oxolinic Acid: Although structurally different, it shares some functional similarities in terms of biological activity.
The uniqueness of 1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
1-(7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)14(17)16-5-4-10-6-12-13(19-9-18-12)7-11(10)8-16/h6-7H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
LBYLYGHICFSZFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCC2=CC3=C(C=C2C1)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


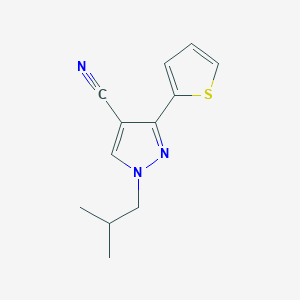
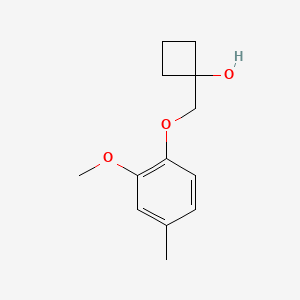
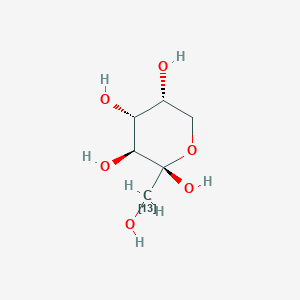

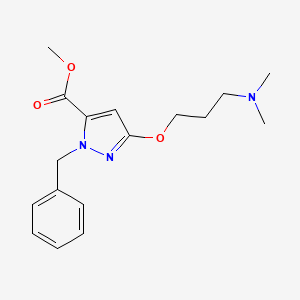
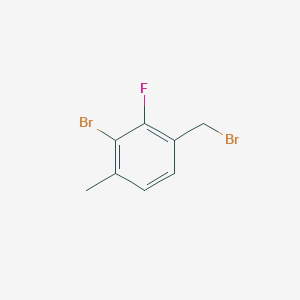
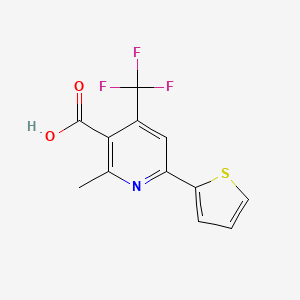



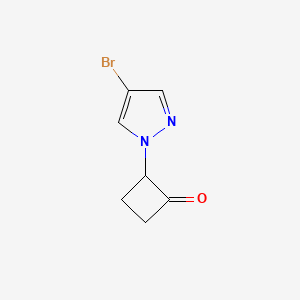
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)

